molecular formula C24H24Cl2N2O3 B216182 N-(2,5-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide

N-(2,5-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide

Numéro de catalogue B216182
Poids moléculaire: 459.4 g/mol
Clé InChI: SUYDPGPAZLKNHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,5-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide, commonly known as DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), is a powerful tool used in scientific research to manipulate and study the behavior of specific neurons in the brain.

Mécanisme D'action

DREADDs work by selectively activating or inhibiting specific neurons in the brain. When the synthetic ligand is administered, it binds to the DREADD receptor, causing a conformational change that activates or inhibits downstream signaling pathways. This allows researchers to manipulate the activity of specific neurons without affecting other neurons in the surrounding area.
Biochemical and Physiological Effects:
DREADDs have been shown to have a wide range of biochemical and physiological effects on the brain. Activation of DREADDs can increase or decrease neurotransmitter release, alter synaptic plasticity, and modulate neuronal excitability. These effects can lead to changes in behavior, cognition, and disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of DREADDs is their ability to selectively manipulate specific neurons in the brain. This allows researchers to study the function of specific brain circuits without affecting other neurons in the surrounding area. DREADDs are also reversible, which allows researchers to turn them on and off at will. However, there are also limitations to using DREADDs. One limitation is that the synthetic ligand used to activate DREADDs can have off-target effects, which can lead to unintended consequences. Additionally, the expression of DREADDs in the brain can be variable, which can affect the reproducibility of experimental results.

Orientations Futures

There are many future directions for DREADDs research. One potential direction is the development of new DREADDs that can selectively activate or inhibit specific subtypes of neurons. Another potential direction is the development of DREADDs that can be activated by endogenous ligands, which would eliminate the need for synthetic ligands. Additionally, researchers are exploring the use of DREADDs in combination with other techniques, such as optogenetics and calcium imaging, to gain a more complete understanding of brain function.

Méthodes De Synthèse

The synthesis of DREADDs involves the modification of a naturally occurring G protein-coupled receptor (GPCR) called muscarinic acetylcholine receptor (M3). The modification involves replacing a specific amino acid in the receptor with a synthetic ligand that can only be activated by a specific drug. The resulting receptor is then expressed in the targeted neurons using viral vectors or transgenic animals.

Applications De Recherche Scientifique

DREADDs have revolutionized the field of neuroscience by providing researchers with a tool to selectively activate or inhibit specific neurons in the brain. This has allowed researchers to study the function of specific brain circuits and their role in behavior, cognition, and disease. DREADDs have been used in a wide range of studies, including addiction, anxiety, depression, Parkinson's disease, and epilepsy.

Propriétés

Nom du produit

N-(2,5-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide

Formule moléculaire

C24H24Cl2N2O3

Poids moléculaire

459.4 g/mol

Nom IUPAC

N-(2,5-dichlorophenyl)-4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H24Cl2N2O3/c25-12-3-8-18(26)19(9-12)27-22(29)11-1-4-13(5-2-11)28-23(30)20-14-6-7-15(17-10-16(14)17)21(20)24(28)31/h3,6-9,11,13-17,20-21H,1-2,4-5,10H2,(H,27,29)

Clé InChI

SUYDPGPAZLKNHF-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)NC2=C(C=CC(=C2)Cl)Cl)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

SMILES canonique

C1CC(CCC1C(=O)NC2=C(C=CC(=C2)Cl)Cl)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.